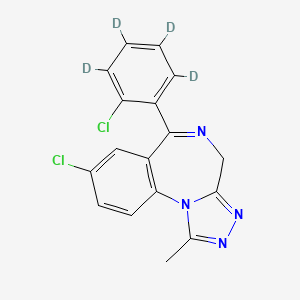

Triazolam-D4

概要

説明

Triazolam is a benzodiazepine used for short-term treatment of insomnia . It is also known by the brand name Halcion . It is used to treat insomnia (trouble in sleeping) and is usually used for short-term (usually 7 to 10 days) use only .

Synthesis Analysis

The synthesis of triazolam involves a common step of cyclization and formation of the triazolam ring from acetyl hydrazone derivatives . In hypnosis models in mice, triazolam was found to be more potent on a weight basis than flurazepam, nitrazepam, and diazepam .Molecular Structure Analysis

The molecular formula of triazolam is C17H12Cl2N4 . The average mass is 343.210 Da and the monoisotopic mass is 342.043915 Da .Chemical Reactions Analysis

Triazolam is metabolized into α- and 4-hydroxytriazolam and their respective glucuronides . All these metabolites were almost completely reduced in the presence of a CYP3A inhibitor, itraconazole .Physical And Chemical Properties Analysis

Triazolam has a molecular weight of 343.21 and is soluble in 0.1 M HCl . The density of triazolam is 1.5±0.1 g/cm3 .科学的研究の応用

Drug Discovery

Triazolam-D4, like other 1,2,3-triazoles, has found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic applications .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their unique properties allow them to be used in the creation of new polymer structures .

Supramolecular Chemistry

1,2,3-triazoles are also used in supramolecular chemistry . They can act as building blocks in the creation of complex molecular structures .

Bioconjugation

Bioconjugation is another area where 1,2,3-triazoles are used . They can be used to link two molecules together, a process that is often used in biological research .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for various purposes . They can be used in the study of biological systems and in the development of new therapeutic agents .

Fluorescent Imaging

1,2,3-triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes for the study of biological systems .

Materials Science

Finally, in materials science, 1,2,3-triazoles are used in the development of new materials . Their unique properties make them useful in the creation of materials with specific characteristics .

作用機序

Target of Action

Triazolam-D4, like its parent compound Triazolam, primarily targets the GABA_A receptor . The GABA_A receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA) . GABA is an inhibitory neurotransmitter, which means it reduces neuron excitability .

Mode of Action

Triazolam-D4 interacts with its target, the GABA_A receptor, by binding nonspecifically to benzodiazepine receptors BNZ1 and BNZ2 . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory . As these benzodiazepine receptors are thought to be coupled to GABA_A receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor .

Biochemical Pathways

Triazolam-D4, like Triazolam, is metabolized in the liver by the CYP3A4 enzyme . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various substances. The active site of CYP3A4 is spacious, allowing it to oxidize large polycyclic aromatic hydrocarbons and macrolides such as Triazolam .

Pharmacokinetics

The pharmacokinetic properties of Triazolam-D4 are expected to be similar to those of Triazolam. Triazolam has a bioavailability of 44% when administered orally and 53% when administered sublingually . It has a fast onset of action (15-30 minutes) and a short elimination half-life (1.5-5.5 hours), which is excreted through the kidneys .

Result of Action

The interaction of Triazolam-D4 with the GABA_A receptor results in various pharmacological effects. It enhances the inhibitory actions of GABA in the brain, leading to a decrease in neuronal excitability . This can result in relaxation, sedation, and reduced seizure activity . In addition, it has been found to have anxiolytic, sedative, anticonvulsant, and muscle relaxant properties .

Action Environment

Environmental factors can influence the action of Triazolam-D4. For instance, the consumption of certain foods like grapefruit can reduce the metabolism of Triazolam by the CYP3A4 enzyme, which increases the serum concentration of Triazolam . Therefore, it’s important to consider dietary and environmental factors when administering Triazolam-D4.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

8-chloro-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFWLTCLBGQGBO-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016464 | |

| Record name | Triazolam-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triazolam-D4 | |

CAS RN |

145225-04-3 | |

| Record name | Triazolam-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

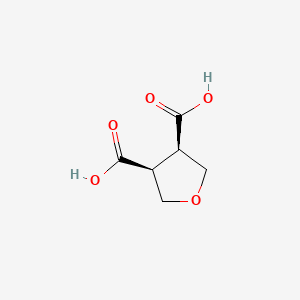

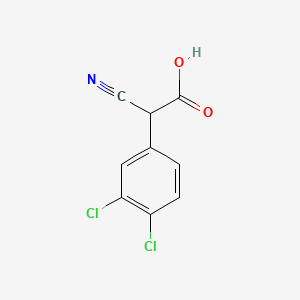

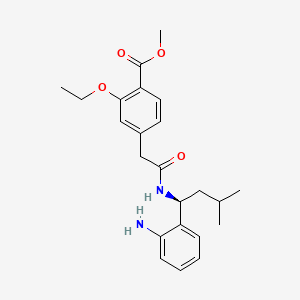

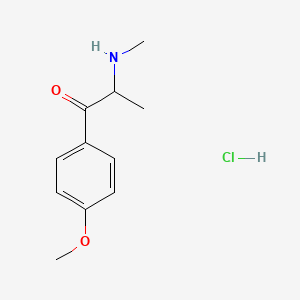

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the role of Triazolam-D4 in the analysis of Triazolam and its metabolites?

A: Triazolam-D4 serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Triazolam and its metabolites (α-hydroxytriazolam and 4-hydroxytriazolam) in human urine [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)

![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)